1-(1-Aminopropan-2-yl)piperidin-2-one

Description

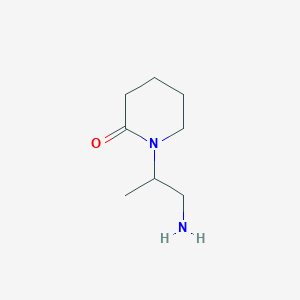

1-(1-Aminopropan-2-yl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 1-aminopropan-2-yl group. The piperidin-2-one scaffold is a six-membered lactam ring that serves as a critical pharmacophore in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capabilities. The 1-aminopropan-2-yl substituent introduces a chiral center and primary amine functionality, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

1-(1-aminopropan-2-yl)piperidin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-7(6-9)10-5-3-2-4-8(10)11/h7H,2-6,9H2,1H3 |

InChI Key |

WJADHLCBPWNDAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)N1CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminopropan-2-yl)piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidin-2-one with 1-aminopropane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminopropan-2-yl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(1-Aminopropan-2-yl)piperidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Piperidin-2-one derivatives vary widely based on substituent groups, influencing their physicochemical and pharmacological profiles. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : Fluorine atoms in 1-(3,4-Difluorophenyl)piperidin-2-one enhance metabolic stability and bioavailability .

- Aromatic vs. Aliphatic Amines: The primary amine in this compound may confer higher solubility compared to aromatic amines like 1-(4-Aminobenzyl)piperidin-2-one .

- Complex Substituents : The triazine-containing analog (Compound 29, ) exhibits dual FFAR1/FFAR4 modulation, highlighting the role of extended conjugated systems in receptor binding.

Pharmacological Activities

- Antitumor Potential: 1-(3,4-Difluorophenyl)piperidin-2-one demonstrated promising activity in preliminary bioassays, likely due to fluorinated aromatic interactions with DNA or kinases .

- Dual Receptor Modulation : Compound 29 () acts as a first-in-class FFAR1/FFAR4 allosteric modulator, relevant for metabolic disorders .

- Antioxidant Activity : Thiosemicarbazone derivatives of piperidin-2-one () showed metal-chelating properties, enhancing radical scavenging .

Biological Activity

1-(1-Aminopropan-2-yl)piperidin-2-one, a compound with the molecular formula CHNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an amino group and a carbonyl group. Its structural characteristics contribute to its biological activity, particularly in neuropharmacology.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, thereby altering critical metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Neuroprotective Effects

Preliminary studies have demonstrated that this compound may protect neuronal cells from damage induced by stressors such as corticosterone. In vitro studies using PC12 cells—a model for neuronal function—showed significant neuroprotective effects.

Antidepressant Potential

In vivo studies suggest that compounds structurally related to this compound can reduce immobility in the forced swim test (FST), indicating potential antidepressant properties. The mechanism appears to involve modulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).

Case Study: Neuroprotective Activity in PC12 Cells

A study assessing the neuroprotective effects of related compounds found that several derivatives exhibited protective effects against corticosterone-induced lesions in PC12 cells. For instance, one derivative showed a protection rate of 25.4% at a concentration of 1.25 μM, suggesting that similar structural analogs may possess comparable neuroprotective properties.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective | Protects against corticosterone-induced damage |

| Antidepressant | Reduces immobility in forced swim test |

Table 2: Comparison of Related Compounds

| Compound | Unique Properties |

|---|---|

| This compound | Exhibits specific neuroprotective and antidepressant effects |

| N-methyl-1-(3-pyridinyl)ethanamine oxalate | Different receptor binding affinities |

| N-methyl-1-(4-pyridinyl)ethanamine oxalate | Varying enzyme inhibition profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.